N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-12-7-13(2)9-15(8-12)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-5-6-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSNQGDYJIIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings, case studies, and data tables.
Chemical Structure
The compound features a pyrimidine core with various substituents that are essential for its biological activity. The structural formula can be summarized as follows:
Biological Activity Overview
Research indicates that compounds containing pyrimidine and thioether functionalities often exhibit significant biological activities. The following sections detail the specific activities of this compound.
Antimicrobial Activity
Several studies have indicated that derivatives of pyrimidine possess antimicrobial properties. For instance:
- In Vitro Studies : A study by Nassar et al. demonstrated that thioxopyrimidine derivatives exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values comparable to standard antibiotics like ciprofloxacin .
- Case Study : A synthesized derivative of a similar structure showed 97% inhibition against Gram-positive bacteria due to hydrophobic substituents . This suggests that the presence of the dimethylphenyl group in our compound may enhance its antimicrobial efficacy.
Anticancer Activity
The compound's structural features also suggest potential anticancer properties:
- Mechanism of Action : Research has shown that pyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism in cancer cells .
- Cell Line Studies : In vitro studies on various cancer cell lines have indicated that pyrimidine derivatives can induce apoptosis and inhibit cell growth. A related compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity .
Antiviral Activity
The antiviral potential of similar compounds has been explored in various studies:
- HIV Inhibition : A series of 2-pyrazolylmethylthio-pyrimidines were synthesized and evaluated for anti-HIV activity, showing promising results as potential inhibitors . This suggests that our compound may also exhibit similar antiviral properties due to structural similarities.
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The target compound’s pyrimidinone scaffold is shared with several analogs, but substituent variations significantly influence properties and bioactivity. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations:
- Pyrimidinone vs.
- Substituent Effects: The 3,5-dimethylphenyl group in the target compound may improve lipid solubility compared to the trifluoromethylphenoxy group in , affecting membrane permeability .
- Amide Linkages : The 3,4-dimethoxybenzamide in the target compound contrasts with the hydrazide groups in , which may influence hydrogen-bonding capacity and metabolic stability .
Insights:
- Role of Cs₂CO₃ : Both the target compound and analogs utilize Cs₂CO₃ for nucleophilic substitutions, suggesting compatibility with sulfur and nitrogen nucleophiles .
- Amidation Strategies : The target compound’s 3,4-dimethoxybenzamide group likely requires coupling agents (e.g., EDC/HOBt), similar to ’s methodology .
Bioactivity Potential (Inferred)
While direct bioactivity data for the target compound are unavailable, analogs provide context:
- Antimicrobial Activity: ’s thieno-pyrimidines show antimicrobial effects, implying that the target’s pyrimidinone core and hydrophobic substituents may similarly disrupt microbial membranes .
- Enzyme Inhibition : The hydrazide derivatives in could inhibit enzymes via metal chelation, a trait less likely in the target compound due to its lack of hydrazide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
